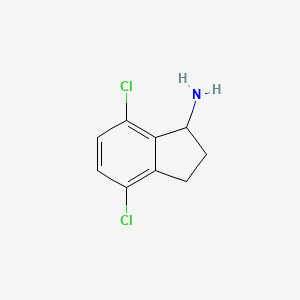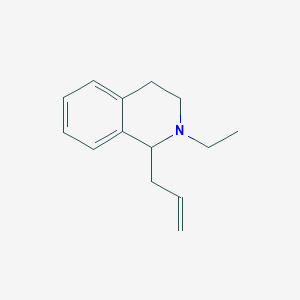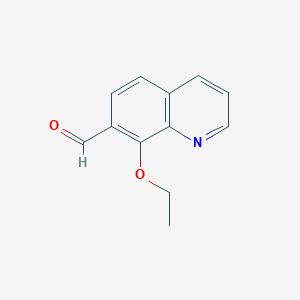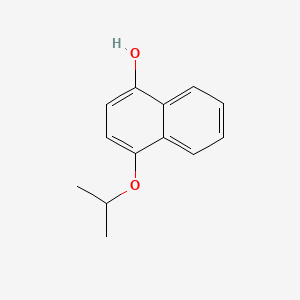![molecular formula C11H8N2S B11901006 3-Methylisothiazolo[5,4-b]quinoline](/img/structure/B11901006.png)
3-Methylisothiazolo[5,4-b]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylisothiazolo[5,4-b]quinoline is a heterocyclic compound that features a quinoline core fused with an isothiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to exhibit diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisothiazolo[5,4-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with 1,3-dicarbonyl compounds, followed by cyclization and oxidation steps. The reaction conditions often involve the use of catalysts such as transition metals or acids to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: 3-Methylisothiazolo[5,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or isothiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various functionalized quinoline derivatives, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
3-Methylisothiazolo[5,4-b]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of novel materials with specific electronic and optical properties
作用機序
The mechanism of action of 3-Methylisothiazolo[5,4-b]quinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. In the context of anticancer activity, the compound may interfere with DNA replication or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Quinoline: A parent compound with a simpler structure, widely used in medicinal chemistry.
Isoquinoline: Similar to quinoline but with a different ring fusion, also used in drug development.
Benzothiazole: Another heterocyclic compound with a sulfur atom, known for its biological activity.
Uniqueness: 3-Methylisothiazolo[5,4-b]quinoline stands out due to its fused isothiazole ring, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential for diverse applications compared to its simpler analogs .
特性
分子式 |
C11H8N2S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC名 |
3-methyl-[1,2]thiazolo[5,4-b]quinoline |
InChI |
InChI=1S/C11H8N2S/c1-7-9-6-8-4-2-3-5-10(8)12-11(9)14-13-7/h2-6H,1H3 |
InChIキー |
YOIXYMXNVBQQBP-UHFFFAOYSA-N |
正規SMILES |
CC1=NSC2=NC3=CC=CC=C3C=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid](/img/structure/B11900926.png)


![2',6-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B11900935.png)








![2-Aminospiro[3.6]decane-2-carboxylic acid](/img/structure/B11900997.png)
